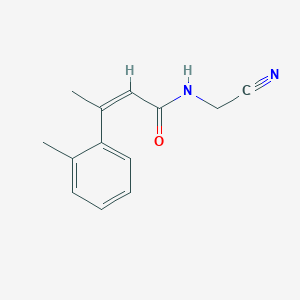
2-bromo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrazole ring and a thiophene ring, both of which are known to exhibit biological activity.
Scientific Research Applications
Synthesis and Biological Importance of Pyrazole Derivatives
Pyrazole derivatives, including those with thiophene and benzamide moieties, are extensively studied for their wide range of biological activities. They serve as a key pharmacophore in medicinal chemistry due to their anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and other therapeutic properties. The synthesis of these compounds often involves condensation followed by cyclization, highlighting their significance in drug discovery and development (A. M. Dar & Shamsuzzaman, 2015).
Importance in Medicinal Chemistry
The (thio)urea and benzothiazole derivatives, related to the structure of the compound , exhibit a broad spectrum of biological activities. These compounds are critical in the development of new therapeutic agents, offering insights into various pharmacological activities and serving as a foundation for the design and synthesis of new pharmacophores with enhanced biological activities (M. Rosales-Hernández et al., 2022).
Potential for Optoelectronic Materials
Compounds containing quinazoline or pyrimidine rings, which share structural similarities with "2-bromo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide," are explored for their applications in optoelectronics. The incorporation of such compounds into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices, demonstrating the versatility of these chemical structures in both medicinal and materials science research (G. Lipunova et al., 2018).
properties
IUPAC Name |
2-bromo-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c17-14-4-2-1-3-13(14)16(21)18-7-9-20-8-5-15(19-20)12-6-10-22-11-12/h1-6,8,10-11H,7,9H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMKMTLSFHLLFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406475.png)
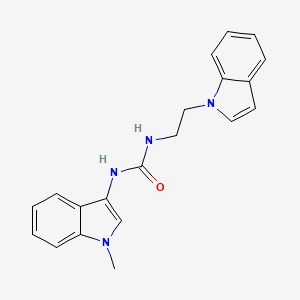
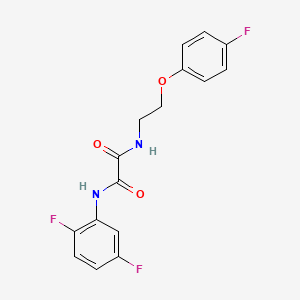
![2-methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2406479.png)
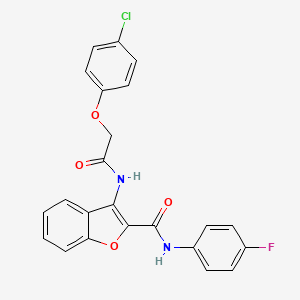
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide](/img/structure/B2406481.png)
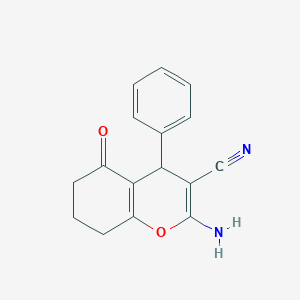

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2406486.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2406488.png)
![3-(3-chlorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2406491.png)
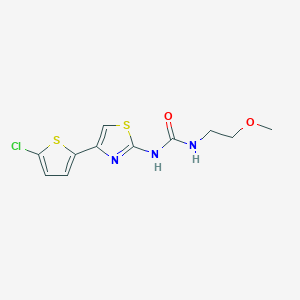
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2406497.png)
